

Technical Support Center: Optimizing NDI-091143 for In Vitro Studies

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Compound of Interest		
Compound Name:	NDI-091143	
Cat. No.:	B609514	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of **NDI-091143** for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of NDI-091143?

NDI-091143 is a potent and high-affinity allosteric inhibitor of human ATP-citrate lyase (ACLY). [1][2][3][4][5] It binds to a hydrophobic cavity near the citrate binding site, inducing conformational changes that indirectly block citrate binding and recognition.[5][6] This inhibits the enzyme's function of converting citrate and coenzyme A into acetyl-CoA and oxaloacetate. [7]

Q2: What are the key binding affinities and inhibitory concentrations of NDI-091143?

NDI-091143 exhibits low nanomolar potency against human ACLY.[5] Key values are summarized in the table below.



Parameter	Value	Assay
IC50	2.1 nM	ADP-Glo Assay[1][3][4][6][8][9]
IC50	4.8 nM	Coupled Enzyme Assay (Oxaloacetate production)[6][7]
Ki	7.0 nM	-[4][6][8][9]
Kd	2.2 nM	Surface Plasmon Resonance (SPR)[4][7]

Q3: How should I prepare stock solutions of NDI-091143?

NDI-091143 is soluble in DMSO.[1][2][3][8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[1][8]

Experimental Protocols & Methodologies

A detailed methodology for a clonogenic survival assay is provided below as an example of a key experiment.

Clonogenic Survival Assay:

- Cell Plating: Plate cells in 6-well plates at a density of 500 cells per well.
- Cell Attachment: Allow cells to attach for 16 hours.
- Treatment: Treat the cells with varying concentrations of NDI-091143.
- Incubation: Incubate the plates for 10-14 days to allow for colony formation.
- Colony Confirmation: Confirm the formation of colonies (defined as >50 cells/colony) using an inverted microscope.
- Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with crystal violet.[8]

Troubleshooting Guide



Issue 1: Compound Precipitation in Cell Culture Media

- Possible Cause: The final concentration of DMSO in the media is too high, or the compound's solubility limit in aqueous solutions has been exceeded. NDI-091143 is insoluble in water.[8]
- Troubleshooting Steps:
 - Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
 - When diluting the DMSO stock solution into your aqueous buffer or media, add the stock solution to the aqueous solution while vortexing to ensure rapid and uniform mixing.
 - If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween 80 for specific applications, though this is more common for in vivo studies.[1]
 [8]

Issue 2: Lower than Expected Potency or Inconsistent Results

- Possible Cause: Degradation of the compound, improper storage, or issues with the experimental setup.
- Troubleshooting Steps:
 - Storage: Store the solid compound at -20°C for up to 3 years.[4] Prepare stock solutions in DMSO and store them at -80°C for up to one year.[1][4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][8]
 - Fresh Reagents: Use freshly prepared dilutions for each experiment.
 - Assay Controls: Ensure that your positive and negative controls in the assay are behaving as expected.
 - Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.

Issue 3: Potential Off-Target Effects



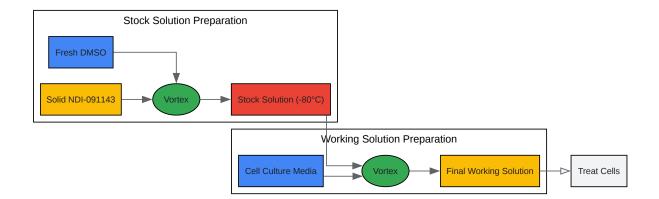


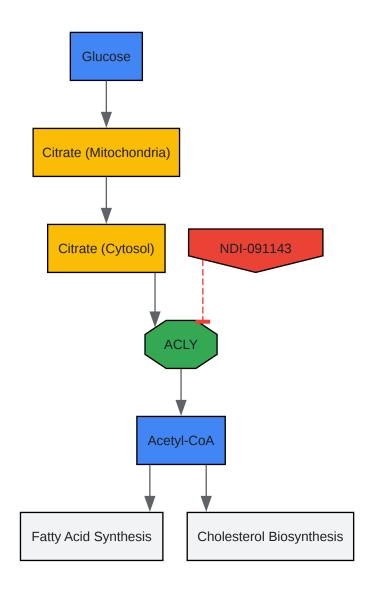


- Possible Cause: At higher concentrations, small molecule inhibitors can sometimes interact with unintended targets.[10][11][12]
- Troubleshooting Steps:
 - Dose-Response Curve: Perform a careful dose-response study to determine the lowest effective concentration.
 - Target Engagement Assay: If possible, perform a target engagement assay (e.g., thermal shift assay or cellular thermal shift assay) to confirm that NDI-091143 is binding to ACLY in your experimental system. NDI-091143 has been shown to stabilize ACLY in thermal shift assays.[4][7]
 - Phenotypic Rescue: To confirm that the observed phenotype is due to ACLY inhibition,
 consider rescue experiments by providing downstream metabolites like acetate.

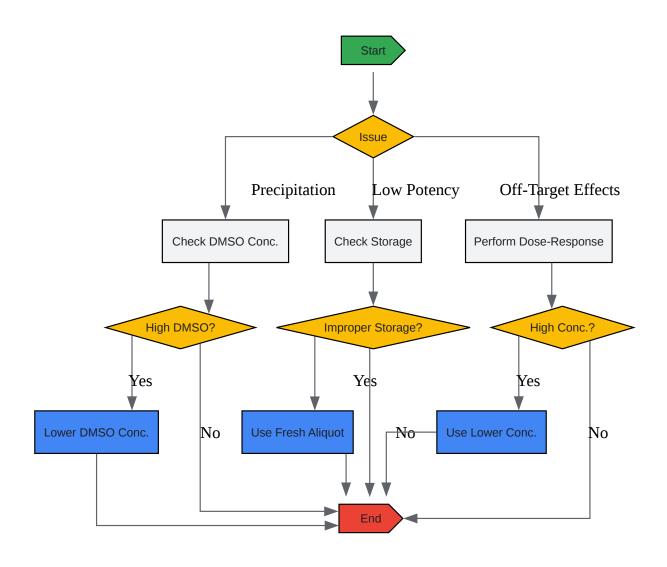
Visualizations











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